molecular formula C10H14BrNO2 B017131 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide CAS No. 113853-92-2

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Cat. No. B017131
M. Wt: 260.13 g/mol
InChI Key: QELFRECJCWLACD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives are important compounds in organic chemistry due to their applications in drug development and their unique chemical properties. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of tetrahydro-2-benzazepine derivatives often involves cyclization reactions using hydrobromide salts and anhydrous aluminium chloride in specific solvents such as decalin. This method enables the preparation of 2,3,4,5-tetrahydro-1H-2-benzazepine and its derivatives under controlled conditions (Deady, L., Pirzada, N., Topsom, R. D., 1973).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals that the azepine rings typically adopt chair conformations. The structures facilitate specific intermolecular interactions, including hydrogen bonding, which are crucial for their chemical reactivity and physical properties (Acosta, L. M., et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including reductive amination and Grignard reactions, which allow for the functionalization of the benzazepine core. The introduction of substituents at specific positions on the benzazepine ring can significantly alter the compound's chemical properties and biological activity (Gerritz, S., et al., 2000).

Physical Properties Analysis

The physical properties of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the benzazepine ring. These properties are essential for determining the compound's suitability for further applications in drug development and other fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for understanding the behavior of these compounds in chemical reactions and biological systems. Modifications to the benzazepine core can lead to compounds with selective binding affinities and activities at various biological targets (Bradshaw, B., et al., 2008).

Scientific Research Applications

  • Synthesis of Tetrahydro-Benzazepines

    This compound is used for synthesizing tetrahydro-2- and 3-benzazepines, and hexahydro-3-benzazocine (Deady, Pirzada, & Topsom, 1973).

  • Dopamine Receptor Agonists

    6-Chloro derivatives of this compound have potential as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982).

  • Oxidative Cleavage and Reductive Amination Studies

    It's used as a model compound in studying the effects of oxidative cleavage and reductive amination strategies on benzonorbornadiene (Brooks et al., 2004).

  • Muscarinic (M3) Receptor Antagonists

    The synthesis of 5-hydroxy derivatives of this compound shows potential as selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).

  • Tritium Labeling for Research

    Tritium-labeled derivatives have been synthesized for scientific research, particularly in pharmacology (Landvatter, Blackburn, Villani, & Bosch, 1987).

  • Organic Synthesis Applications

    It's a bridged-ring nitrogen compound used in organic synthesis (Lennon & Proctor, 1979).

  • Further Transformations in Scientific Research

    The synthesis of 7- and 7,8-substituted derivatives is useful for further transformations in research (Pecherer, Sunbury, & Brossi, 1971).

  • Potential Biological Activities

    2,3,4,5-Tetrahydro-1H-benzazepine derivatives have been explored for potential biological activities (Bobowski, Gottlieb, West, & Shavel, 1979).

Future Directions

Future research may focus on the development of new derivatives and their potential applications .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELFRECJCWLACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CNC1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555522
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

CAS RN

113853-92-2
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Citations

For This Compound
3
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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